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molecular formula C9H20N2 B8679018 N-tert-butylpiperidin-4-amine

N-tert-butylpiperidin-4-amine

Cat. No. B8679018
M. Wt: 156.27 g/mol
InChI Key: LBURSXFVLVLMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595312B2

Procedure details

Under an argon atmosphere a solution of 8.6 mL (78 mmol) TiCl4 in 100 mL toluene was added dropwise to a solution, cooled to 0° C., of 24.1 mL (130 mmol) 1-benzyl-piperidin-4-one and 55 mL (519 mmol) of tert-butylamine in 200 mL toluene in such a way that the internal temperature did not exceed 15° C. The reaction mixture was stirred overnight at RT, the precipitate formed was suction filtered and the solution remaining after the addition of 65 mg of platinum oxide was hydrogenated until the theoretical uptake of H2 had been achieved. After hydrogenation had ended, 160 mL of 2 N NaOH solution were added to the suspension, it was filtered, the organic phase was separated off, the aqueous solution was extracted three times with toluene and the combined organic phases were dried over Na2SO4. After the desiccant and solvent had been eliminated the product was further reacted without being purified.
Quantity
24.1 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.6 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)C1C=CC=CC=1.[C:15]([NH2:19])([CH3:18])([CH3:17])[CH3:16]>C1(C)C=CC=CC=1.Cl[Ti](Cl)(Cl)Cl>[C:15]([NH:19][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
24.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8.6 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 15° C
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
after the addition of 65 mg of platinum oxide
ADDITION
Type
ADDITION
Details
160 mL of 2 N NaOH solution were added to the suspension, it
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted three times with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
was further reacted
CUSTOM
Type
CUSTOM
Details
without being purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)NC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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